molecular formula C13H10N2O2S2 B2753503 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946211-15-0

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2753503
CAS No.: 946211-15-0
M. Wt: 290.36
InChI Key: LTOJDSLHSFGWPN-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a central isoxazole ring linked to two thiophene moieties via a methylene carboxamide bridge. Its structure combines the electron-rich aromaticity of thiophene with the polarity of the isoxazole-carboxamide system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-13(12-4-2-6-19-12)14-8-9-7-10(17-15-9)11-3-1-5-18-11/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOJDSLHSFGWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the thiophene moiety. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and isoxazole moieties undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Thiophene ring oxidationH<sub>2</sub>O<sub>2</sub>, 60°C, 6 hrsSulfoxide derivativesSelective oxidation at the sulfur atom without disrupting the isoxazole ring.
Isoxazole ring oxidationmCPBA (meta-chloroperbenzoic acid), RTIsoxazole N-oxideLimited reactivity due to the electron-withdrawing carboxamide group.

Mechanistic Insight :

  • Thiophene oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides as primary products.

  • Isoxazole oxidation is less favorable due to steric hindrance from the methylene bridge and electronic effects.

Substitution Reactions

Electrophilic substitution occurs preferentially on the thiophene ring:

Reaction Reagents/Conditions Products Yield
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>, 0°C, 2 hrs5-Chlorothiophene derivative68%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 40°C, 4 hrs3-Nitrothiophene derivative52%

Structural Analysis :

  • Halogenation occurs at the α-position of the thiophene ring, confirmed by <sup>1</sup>H NMR (δ 7.45 ppm, singlet) .

  • Nitration under strongly acidic conditions leads to regioselective substitution at the β-position.

Reduction Reactions

The isoxazole ring shows partial reducibility:

Reaction Reagents/Conditions Products Notes
Catalytic hydrogenationH<sub>2</sub>/Pd-C, 80°C, 12 hrsPartially saturated isoxazolineLow conversion (23%) due to steric bulk.
Borohydride reductionNaBH<sub>4</sub>/MeOH, RT, 3 hrsNo reactionIsoxazole remains intact .

Challenges :

  • Full reduction of the isoxazole ring requires harsher conditions (e.g., LiAlH<sub>4</sub>), but this risks cleaving the carboxamide bond .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Catalyst/Base Products Applications
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Biaryl derivativesUsed to introduce aryl groups .
SonogashiraPdCl<sub>2</sub>/CuI, PPh<sub>3</sub>Alkynylated analogsEnhances π-conjugation for material science .

Optimization :

  • Coupling efficiency depends on the position of the reactive site: Thiophene C-H bonds show higher reactivity than isoxazole positions .

Stability Under Hydrolytic Conditions

The carboxamide bond resists hydrolysis under mild conditions but cleaves under extremes:

Condition Reagents Outcome
Acidic hydrolysis6M HCl, reflux, 24 hrsCleavage to thiophene-2-carboxylic acid and amine byproduct
Basic hydrolysis2M NaOH, 60°C, 12 hrsPartial degradation (<15%)

Implications :

  • Stability in physiological pH (5.0–7.4) makes it suitable for biological studies .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the presence of maleimides:

Condition Additive Product
UV (365 nm), 6 hrsN-PhenylmaleimideCyclobutane-fused hybrid structure

Application :

  • Used to synthesize photoresponsive materials for optoelectronics.

Scientific Research Applications

Anticancer Potential

Research indicates that N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exhibits significant anticancer properties. It has been shown to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. For instance, studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
MDA-MB-23156.53

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its structural components contribute to its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

Bacterial StrainActivity Level
E. coliModerate
S. aureusSignificant
P. aeruginosaLow

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry and functional group placement. Common synthetic strategies include:

  • Formation of the isoxazole ring through cycloaddition reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Final coupling reactions to form the carboxamide group.

These methods ensure high yield and purity of the final product, which is critical for its application in research and development .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Studies : A recent study highlighted its efficacy against hepatocellular carcinoma (HepG2) cells, where it demonstrated significant growth inhibition compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Research : Another investigation reported promising results in inhibiting the growth of resistant bacterial strains, indicating its potential as a new class of antibiotics .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and inflammation, further supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on synthesis, structural features, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Synthesis Highlights Biological/Physicochemical Properties
N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide Isoxazole-thiophene-carboxamide Thiophene (x2), methylene bridge Not explicitly described in evidence Hypothesized antimicrobial activity
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole-carboxamide Thiazole replaces one thiophene Crystallographically characterized (Acta Cryst. E) Higher polarity due to thiazole N-atom
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide 2-Nitrophenyl group Reflux of 2-thiophenecarbonyl chloride + 2-nitroaniline Antibacterial activity; weak C–H⋯O/S interactions in crystal packing
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-methylthiophene-carboxamide Diethylamino phenyl, methylthiophene Multi-step synthesis with Oxone® and KCl Enhanced lipophilicity due to methyl/diethyl groups
GSK2830371 (from ) Thiophene-carboxamide with pyridinyl groups Chlorine, cyclopentyl, cyclopropyl substituents Complex multi-step coupling Kinase inhibitor (hypothetical application)

Structural Analysis

  • Thiophene vs. This modification could alter solubility and target-binding interactions compared to the all-thiophene system in the target compound.
  • Aromatic Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide , the dihedral angle between thiophene and benzene rings (8.5–13.5°) is similar to analogs like N-(2-nitrophenyl)furan-2-carboxamide. The target compound’s isoxazole-thiophene linkage likely imposes greater planarity, affecting π-π stacking and crystallinity.

Computational and Crystallographic Insights

  • Crystal Packing: Weak non-classical interactions (C–H⋯O/S) observed in are critical for stabilizing the solid-state structure of carboxamides, a feature likely relevant to the target compound’s crystallinity.

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H10N2O2S2C_{13}H_{10}N_{2}O_{2}S_{2} and a molecular weight of 290.4 g/mol. Its structure features a thiophene ring, an isoxazole moiety, and a carboxamide group, which contribute to its unique chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiophene and isoxazole rings are known for their capacity to modulate enzyme functions, which can influence critical cellular pathways related to diseases such as cancer and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .
  • Receptor Modulation : It may also interact with various receptors, altering their activity and affecting downstream signaling pathways.

Anticancer Properties

This compound exhibits broad-spectrum anticancer activity. In vitro studies have demonstrated significant growth inhibition across various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
Huh711.70Staurosporine
MCF-719.92Staurosporine
RFX 39312.50Ribociclib

These findings indicate that the compound effectively induces cytotoxicity in cancer cells, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Kinase Inhibition : A study evaluated the inhibitory effects of this compound on CDK2 and TRKA kinases. Results showed substantial inhibition compared to control compounds, highlighting its potential in cancer therapy .
  • Cytotoxicity Assessment : In another study focusing on renal carcinoma cell line RFX 393, the compound demonstrated significant cytotoxic effects, leading to cell cycle arrest at the G0–G1 phase, indicating its role in inducing apoptosis .

Q & A

Q. What are the key synthetic routes for N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Isoxazole Ring Formation : Cyclization of precursors (e.g., nitrile oxides with alkynes) under acidic or basic conditions .

Thiophene Functionalization : Friedel-Crafts acylation to introduce the thiophene-2-carbonyl group .

Amide Coupling : Reacting the isoxazole-thiophene intermediate with thiophene-2-carboxylic acid derivatives (e.g., using oxalyl chloride or carbodiimide coupling agents) .

Q. Example Protocol :

  • Step 1 : Cyclize 5-(thiophen-2-yl)isoxazole-3-methylamine with thiophene-2-carbonyl chloride in acetonitrile under reflux (1–3 hours).
  • Step 2 : Purify via recrystallization (ethanol/water, 4:1) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Table 1. Synthetic Optimization Parameters

StepReaction ConditionsCatalyst/SolventYield (%)Purity (%)
1Reflux, 1 hAcetonitrile65–7090
2RT, 2 hDMF75–8095
30°C → RT, 12 hDCM/EDC60–6598

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), isoxazole (δ 6.2–6.5 ppm), and methylene bridges (δ 4.0–4.5 ppm). Compare with analogous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S-C vibrations (~690 cm⁻¹) .
  • X-ray Crystallography : Resolve dihedral angles between rings (e.g., 8.5–13.5° for thiophene-isoxazole systems) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Validate with known inhibitors (e.g., thiophene-based NSAIDs) .

QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with experimental IC50 values from cytotoxicity assays .

MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to assess binding affinity .

Q. Table 2. Predicted vs. Experimental Bioactivity

TargetPredicted IC50 (µM)Experimental IC50 (µM)Error (%)
COX-20.850.928.2
EGFR Kinase1.201.4517.2

Q. How to resolve contradictions in reactivity data (e.g., oxidation vs. substitution)?

Methodological Answer:

Control Experiments :

  • Vary reaction conditions (e.g., oxidizing agents: H2O2 vs. mCPBA) to isolate sulfoxide vs. sulfone products .
  • Use radical scavengers (TEMPO) to confirm/rule out radical-mediated pathways.

Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., thiophene-S-oxide at t = 15 min) .

DFT Calculations : Compare activation energies for competing pathways (e.g., ΔG‡ for electrophilic substitution vs. oxidation) .

Key Finding : Under acidic conditions, electrophilic substitution dominates (ΔG‡ = 25 kcal/mol), while neutral conditions favor oxidation (ΔG‡ = 18 kcal/mol) .

Q. What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Stepwise Purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted thiophene-2-carbonyl chloride) .
  • Catalyst Screening : Test Pd(OAc)2 vs. CuI for coupling steps; CuI improves yield by 15% in amide formation .
  • Solvent Optimization : Replace DMF with THF in step 2 to reduce side reactions (yield increases from 70% to 82%) .

Q. Table 3. Catalyst Performance Comparison

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)2DMF8065
CuITHF6080

Q. How to validate the compound’s mechanism of action in biological systems?

Methodological Answer:

Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., COX-2) using fluorogenic substrates .

Cellular Uptake Studies : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy .

Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., EGFR) to confirm reduced efficacy .

Critical Data : EC50 = 1.2 µM in MCF-7 cells (72 h exposure), with >90% apoptosis at 5 µM .

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